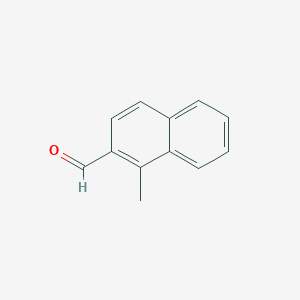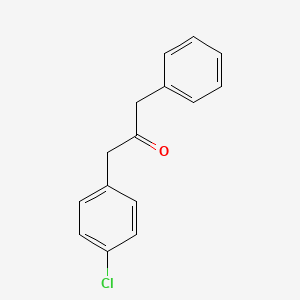
Ammonium, hexamethylenebis(dimethylethyl-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, hexamethylenebis[dimethylethyl-, dibromide] is a chemical compound used for research and development . It’s not intended for medicinal or household use . The compound has a molecular formula of C18H38Br12N2+2 and a molecular weight of 1241.36 .
Molecular Structure Analysis
While the exact molecular structure of Ammonium, hexamethylenebis[dimethylethyl-, dibromide] is not provided in the sources, it’s noted that even though the identity of the proteins between bacteria/archaea with those from plants is below 25%, the latter seem to maintain similar tertiary and quaternary structures .Safety and Hazards
The safety data sheet for a similar compound, hexadecyltrimethylammonium bromide, indicates that it’s harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It also may cause damage to organs through prolonged or repeated exposure if swallowed . It’s very toxic to aquatic life with long-lasting effects .
Propriétés
| 3614-32-2 | |
Formule moléculaire |
C14H34BrN2+ |
Poids moléculaire |
310.34 g/mol |
Nom IUPAC |
ethyl-[6-[ethyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C14H34N2.BrH/c1-7-15(3,4)13-11-9-10-12-14-16(5,6)8-2;/h7-14H2,1-6H3;1H/q+2;/p-1 |
Clé InChI |
RLALGMUCDPIDOK-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(C)CCCCCC[N+](C)(C)CC.[Br-].[Br-] |
SMILES canonique |
CC[N+](C)(C)CCCCCC[N+](C)(C)CC.[Br-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


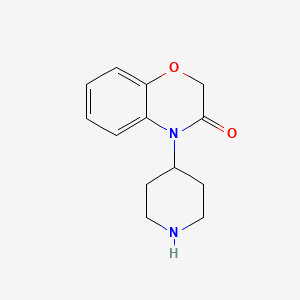
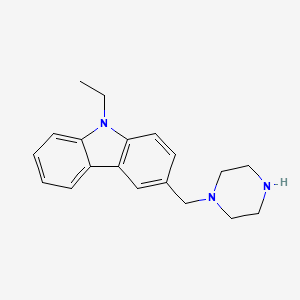



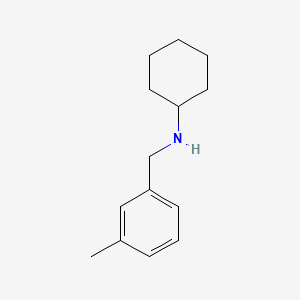


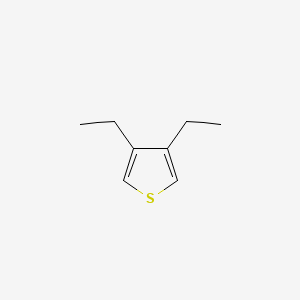
![3-(Hydroxymethyl)-1-({[(hydroxymethyl)carbamoyl]amino}methyl)urea](/img/structure/B3051740.png)

